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Compound of Interest

Compound Name: M867

Cat. No.: B12384905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note: The following information pertains to M867, a selective caspase-3 inhibitor, and should

not be confused with the KEYNOTE-867 clinical trial, which investigated an unrelated

immunotherapy combination.

Introduction
M867 is a novel, reversible, and selective inhibitor of caspase-3, a key executioner enzyme in

the apoptotic cell death pathway. In the context of cancer therapy, particularly in combination

with ionizing radiation, M867 has demonstrated potential as a radiosensitizer.[1][2][3] The

primary mechanism of action involves the inhibition of radiation-induced apoptosis, which

paradoxically leads to an increase in alternative cell death pathways, such as autophagy,

thereby enhancing the overall cytotoxic effect of radiation on tumor cells.[1][2][3] Preclinical

studies in non-small cell lung cancer (NSCLC) models have shown that this combination

therapy can significantly delay tumor growth and reduce tumor vasculature.[1][2][3][4]

These application notes provide a summary of the key preclinical findings and detailed

protocols for in vitro and in vivo experiments to evaluate the combination of M867 and

radiation.
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Cell Line Treatment
Dose
Enhancement
Ratio (DER)

Key Findings Reference

H460 (NSCLC)
M867 (10nM) +

Radiation
1.27 (p=0.007)

M867

significantly

enhances

radiosensitivity.

[1][2][3]

H460 (NSCLC)
M867 (100nM) +

Radiation (20Gy)
-

Inhibition of

apoptosis by

approximately

50% compared

to radiation

alone.

[2][3]

Caspase-3/-7

DKO MEFs

M867 +

Radiation
-

No significant

radiosensitizing

effect of M867,

confirming its

dependence on

caspase-3

inhibition.

[1][2][3]
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Animal Model
Treatment
Group

Tumor Growth
Delay (vs.
Control)

Key
Histological
Findings

Reference

Mouse Hind

Limb Xenograft

(H460 cells)

M867 alone
~4 days

(p=0.003)
- [3]

Radiation alone 20 days - [3]

M867 +

Radiation

26 days

(p<0.005 vs.

radiation alone)

>5-fold reduction

in Ki67

proliferation

index; Dramatic

decrease in

tumor

vasculature (von

Willebrand factor

staining).

[1][2][3]

Orthotopic

Mediastinal

Xenograft (H460-

Luc2 cells)

M867 +

Radiation

Significant tumor

growth inhibition

(p=0.02 vs.

either treatment

alone)

Increased total

apoptosis

(TUNEL staining,

p<0.001);

Decreased

caspase-3

dependent

apoptosis

(p<0.01).

[4][5]
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Proposed Signaling Pathway of M867 and Radiation
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Caption: Proposed mechanism of M867-mediated radiosensitization.
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General Experimental Workflow
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Caption: Workflow for preclinical evaluation of M867 and radiation.

Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is adapted from the methodology used to assess the radiosensitizing effect of

M867 on H460 NSCLC cells.[2][3]

Materials:

H460 human non-small cell lung cancer cells

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

M867 (dissolved in DMSO)
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DMSO (vehicle control)

Trypsin-EDTA

6-well cell culture plates

A source of ionizing radiation (e.g., a ¹³⁷Cs irradiator)

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

Cell Seeding:

Culture H460 cells to ~80% confluency.

Trypsinize, count, and seed cells into 6-well plates. The number of cells seeded per well

will depend on the radiation dose to ensure a countable number of colonies (e.g., 200 cells

for 0 Gy, up to 8000 cells for 6 Gy).

Allow cells to attach for 24 hours at 37°C, 5% CO₂.

M867 Treatment:

Prepare dilutions of M867 in complete medium. A concentration of 10 nM was found to be

effective.[2][3]

Replace the medium in the wells with medium containing M867 or DMSO (vehicle control).

Incubate for 24 hours.

Irradiation:

Irradiate the plates with doses ranging from 0 to 6 Gy at a dose rate of approximately 1.8

Gy/min.[2][3]

Colony Formation:
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After irradiation, carefully remove the treatment medium, wash with PBS, and add fresh

complete medium.

Incubate the plates for 8-10 days at 37°C, 5% CO₂ to allow for colony formation (a colony

is defined as a cluster of at least 50 cells).

Staining and Counting:

Aspirate the medium and gently wash the wells with PBS.

Fix the colonies with 10% formalin or methanol for 15 minutes.

Stain with Crystal Violet solution for 20-30 minutes.

Gently rinse the plates with water and allow them to air dry.

Count the number of colonies in each well.

Data Analysis:

Calculate the Plating Efficiency (PE) for the control group (0 Gy, no M867).

Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies

formed) / (Number of cells seeded x PE).

Plot survival curves (SF vs. Radiation Dose) and calculate the Dose Enhancement Ratio

(DER) at a specific survival fraction (e.g., SF=0.1).

In Vivo Tumor Growth Delay Study
This protocol is based on the mouse hind limb xenograft model used to evaluate M867 and

radiation.[1][2][3]

Materials:

Athymic nude mice (6-8 weeks old)

H460 human non-small cell lung cancer cells
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Matrigel

M867

Vehicle for M867 administration

A small animal irradiator with appropriate shielding

Calipers for tumor measurement

Procedure:

Tumor Implantation:

Harvest H460 cells and resuspend them in a 1:1 mixture of serum-free medium and

Matrigel.

Inject approximately 2 x 10⁶ cells subcutaneously into the right hind limb of each mouse.

Tumor Growth and Grouping:

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

Randomize mice into treatment groups (e.g., Vehicle Control, M867 alone, Radiation

alone, M867 + Radiation).

Treatment Administration:

M867: Administer M867 via an appropriate route (e.g., intraperitoneal injection) at a

predetermined dose and schedule.

Radiation: When tumors reach the target size, irradiate the tumor-bearing limb. Mice

should be anesthetized, and the rest of the body shielded to expose only the tumor. A

single dose or a fractionated regimen can be used. A significant tumor growth delay was

observed with a combination of M867 and radiation.[3]

Tumor Monitoring and Endpoint:
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Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g.,

Volume = 0.5 x Length x Width²).

Monitor animal weight and overall health.

The primary endpoint is tumor growth delay, calculated as the time for tumors in each

group to reach a predetermined size (e.g., 2000 mm³).[3]

Tissue Collection and Analysis (Optional):

At the end of the study, tumors can be excised for histological analysis.

Immunohistochemistry for markers of proliferation (Ki67), apoptosis (cleaved caspase-3,

TUNEL), and angiogenesis (von Willebrand factor) can provide mechanistic insights.[1][4]

Conclusion
The combination of the caspase-3 inhibitor M867 with radiation presents a promising strategy

for enhancing the therapeutic efficacy in preclinical models of non-small cell lung cancer. The

proposed mechanism involves shifting the mode of cell death from apoptosis to autophagy,

leading to improved tumor control. The provided protocols offer a framework for researchers to

further investigate this combination therapy and explore its potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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